molecular formula C25H30N4O2 B6083338 N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B6083338
M. Wt: 418.5 g/mol
InChI Key: RGNCPHOJIXFSDE-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the piperidine ring and the benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group can produce amines.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is unique due to its combination of an imidazole ring, a piperidine ring, and a benzamide moiety. This structural complexity allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-28(19-24-26-13-14-27-24)25(30)21-8-5-9-23(18-21)31-22-11-16-29(17-12-22)15-10-20-6-3-2-4-7-20/h2-9,13-14,18,22H,10-12,15-17,19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNCPHOJIXFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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